(+)-Conhydrine (+)-Conhydrine alpha-Conhydrine is a biochemical.
Brand Name: Vulcanchem
CAS No.: 495-20-5
VCID: VC0518100
InChI: InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m0/s1
SMILES: CCC(C1CCCCN1)O
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol

(+)-Conhydrine

CAS No.: 495-20-5

Cat. No.: VC0518100

Molecular Formula: C8H17NO

Molecular Weight: 143.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(+)-Conhydrine - 495-20-5

Specification

CAS No. 495-20-5
Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
IUPAC Name (1R)-1-[(2S)-piperidin-2-yl]propan-1-ol
Standard InChI InChI=1S/C8H17NO/c1-2-8(10)7-5-3-4-6-9-7/h7-10H,2-6H2,1H3/t7-,8+/m0/s1
Standard InChI Key VCCAAURNBULZRR-JGVFFNPUSA-N
Isomeric SMILES CC[C@H]([C@H]1CCCCN1)O
SMILES CCC(C1CCCCN1)O
Canonical SMILES CCC(C1CCCCN1)O
Appearance Solid powder

Introduction

Structural Characteristics and Absolute Configuration

Key evidence derived from the oxidation of (+)-conhydrine to L-(-)-pipecolic acid and comparative O.R.D. curves with related alkaloids like (+)-sedridine. The positive Cotton effect observed at 200 nm (Δε = +2.5) in the O.R.D. spectrum of (+)-conhydrine hydrochloride corroborated the L-configuration of the hydroxyl-bearing carbon in the side chain . Concurrently, the piperidine ring’s asymmetric center was assigned the L-configuration via analogy to R-(-)-coniine, which similarly produces S-(-)-pipecolic acid upon oxidation .

Table 1: Physicochemical Properties of (+)-Conhydrine

PropertyValueSource
Molecular formulaC₈H₁₇NO
Molar mass143.23 g·mol⁻¹
Melting point121°C
Boiling point226°C
Optical rotation ([α]D)+10° (c = 2, ethanol)
SolubilityEther, chloroform, ethanol

Isolation and Physicochemical Properties

(+)-Conhydrine is isolated from Conium maculatum seeds via solvent extraction followed by chromatographic purification. Späth and Adler’s classical method involves ether extraction, crystallization from ethyl acetate, and fractional distillation under reduced pressure (bp 226°C at 760 mmHg) . The alkaloid crystallizes as colorless leaflets, exhibits a coniine-like odor, and forms crystalline salts such as the aurichloride (mp 133°C) and benzoyl derivative (mp 132°C) .

Notably, (+)-conhydrine’s solubility profile distinguishes it from related alkaloids: it is sparingly soluble in water but readily dissolves in polar organic solvents. This property facilitates its separation from coniine, which is more volatile and less polar .

Synthetic Approaches to (+)-Conhydrine

Diastereodivergent Synthesis via Sulfinyl Ketones

Grenet et al. developed a diastereodivergent approach leveraging α-bromo-α′-(R)-sulfinylketones . Crystallization-Induced Diastereomer Transformation (CIDT) enabled access to enantiopure α-bromoketones, which underwent stereoselective reduction to anti- or syn-bromohydrins (dr > 95:5). Reductive amination and deprotection then delivered either (+)-α-conhydrine or its diastereomer (-)-β-conhydrine, demonstrating the method’s versatility .

Table 2: Comparison of Synthetic Methods

MethodKey StepYield (%)Diastereoselectivity (dr)Source
Chiral pool (glyceraldehyde)Aza-Barbier allylation22>95:5
Diastereodivergent (CIDT)Sulfinyl ketone reduction35>95:5
Asymmetric catalysisEnzymatic resolution1890:10

Biological and Toxicological Profile

(+)-Conhydrine’s toxicity parallels that of coniine, acting as a nicotinic acetylcholine receptor antagonist. Ingestion of 60–120 mg induces respiratory paralysis in mammals, with an LD₅₀ of 12 mg/kg in mice . Recent mass spectrometry imaging (MSI) studies localized (+)-conhydrine to the vascular bundles of Conium maculatum, suggesting a role in herbivore deterrence .

Notably, Roberts et al. identified an S-adenosylmethionine methyltransferase in Conium capable of N-methylating (+)-conhydrine to N-methylconhydrine, a less toxic derivative . This biotransformation highlights potential detoxification mechanisms within the plant.

Applications and Future Directions

Despite its toxicity, (+)-conhydrine serves as a template for developing neuromuscular blockers and anticholinergic agents. Current research focuses on structural analogs with reduced toxicity, such as N-alkylated derivatives . Advances in asymmetric synthesis, particularly CIDT and enzymatic resolutions, promise scalable production for pharmacological studies .

Future efforts should prioritize:

  • Mechanistic Toxicology: Elucidating receptor-binding kinetics to design selective antagonists.

  • Biosynthetic Pathway Engineering: Heterologous expression of Conium methyltransferases for alkaloid diversification.

  • Stereochemical Optimization: Leveraging diastereodivergent synthesis to explore structure-activity relationships.

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